![molecular formula C10H6N2S B14748581 Thiazolo[4,5-f]quinoline CAS No. 233-75-0](/img/structure/B14748581.png)
Thiazolo[4,5-f]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[4,5-f]quinoline is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. The unique structural properties of this compound contribute to its diverse biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbonyl chloride with quinoline derivatives in the presence of a base . Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to obtain the corresponding thioamide, which is then oxidized with potassium hexacyanoferrate (III) in an alkaline medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a green and efficient method for producing quinoline derivatives, including this compound .
化学反応の分析
Types of Reactions: Thiazolo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium hexacyanoferrate (III).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups on the thiazole or quinoline rings with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate (III) in an alkaline medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazoloquinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the thiazole or quinoline rings.
科学的研究の応用
Thiazolo[4,5-f]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of thiazolo[4,5-f]quinoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as kinase inhibitors by binding to the active sites of kinases, thereby modulating their activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
- Thiazolo[3,2-a]pyrimidine
- Thiadiazolo[3,2-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazepine
Comparison: Thiazolo[4,5-f]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties compared to other similar compounds. For example, thiazolo[3,2-a]pyrimidine and thiadiazolo[3,2-a]pyrimidine have different ring fusion patterns, leading to variations in their chemical reactivity and biological activities . This compound’s unique structure makes it particularly suitable for applications in organic electronics and as kinase inhibitors in medicinal chemistry .
特性
CAS番号 |
233-75-0 |
|---|---|
分子式 |
C10H6N2S |
分子量 |
186.24 g/mol |
IUPAC名 |
[1,3]thiazolo[4,5-f]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-8(11-5-1)3-4-9-10(7)12-6-13-9/h1-6H |
InChIキー |
LINNRIABMSURHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2N=CS3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
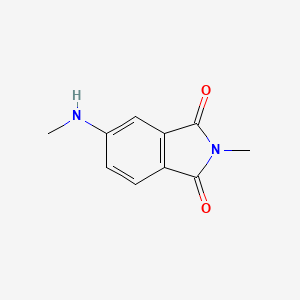

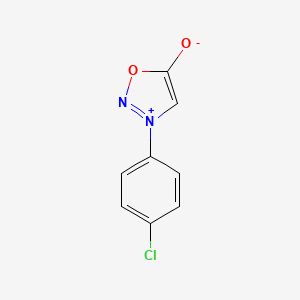
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
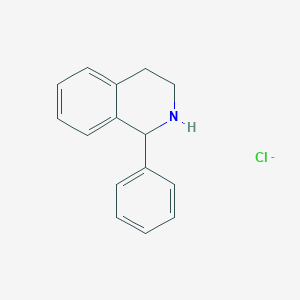
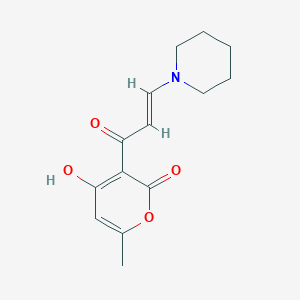
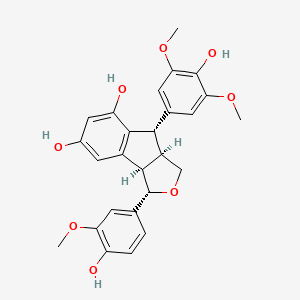
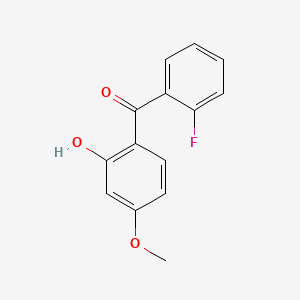
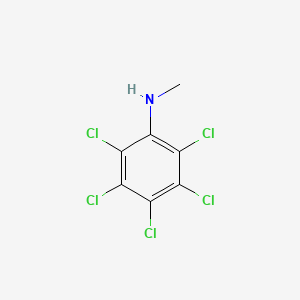
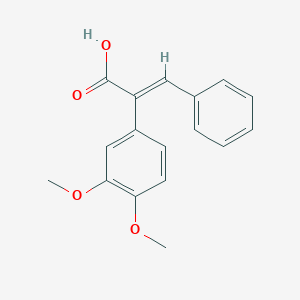
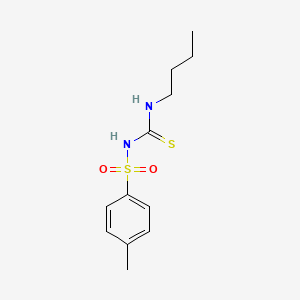

![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
